molecular formula C12H19NO4 B1410505 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate CAS No. 1823580-07-9

2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate

货号: B1410505
CAS 编号: 1823580-07-9
分子量: 241.28 g/mol
InChI 键: UCZGUPXEYDZQBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery

The compound 2-tert-butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate (CAS 1823580-07-9) emerged as a structurally unique azabicyclic derivative during advancements in heterocyclic synthesis methodologies. While its exact discovery timeline remains undocumented in public literature, its structural analogs were first synthesized in the early 21st century as part of efforts to develop conformationally rigid scaffolds for medicinal chemistry. The compound’s synthesis is closely tied to asymmetric cyclopropanation techniques, such as dirhodium(II)-catalyzed reactions with ethyl diazoacetate, which gained prominence post-2010 for constructing bicyclic frameworks. Key milestones include its characterization via X-ray crystallography and its use as a precursor in stereoselective pharmaceutical intermediates.

Table 1: Key Historical Developments in Azabicyclo[3.1.0]hexane Synthesis

Year Development Significance Source
2014 Asymmetric synthesis from glutamic acid Enabled enantioselective access to derivatives
2016 Three-component cycloaddition strategies Expanded substrate scope for bicyclic cores
2023 Low-catalyst-loading dirhodium(II) methods Scalable synthesis with ≤0.005 mol% catalyst

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic importance of nitrogen-containing bicyclic systems in drug discovery. Its 2-azabicyclo[3.1.0]hexane core combines strain energy from the cyclopropane ring with the electronic effects of the tertiary amine, enhancing binding affinity to biological targets. The tert-butyl and methyl ester groups confer steric bulk and solubility, respectively, making it a versatile intermediate for derivatization. Notably, its rigid geometry mimics bioactive conformations of peptides, enabling applications in protease inhibitor design.

The compound’s synthetic versatility is highlighted by its role in:

  • Dipeptidyl peptidase-IV (DPP-IV) inhibition : Conformationally restricted analogs improve metabolic stability.
  • Mu opioid receptor antagonism : Structural analogs like CP-866,087 leverage the bicyclic core for selectivity.
  • Photochromic materials : Spirocyclic derivatives exhibit tunable electronic properties.

Position in Azabicyclic Compound Classification Systems

Per IUPAC nomenclature, the compound is classified as a bridged bicyclic system with:

  • Bridgehead atoms : Positions 1 and 4 of the hexane ring.
  • Bridge composition : One carbon (C5) and one nitrogen atom (N2).

Table 2: Classification of Azabicyclo[3.1.0]hexane Derivatives

Parameter Description Example
Ring size Bicyclo[3.1.0] (6-membered) Core structure of the compound
Heteroatom position Nitrogen at bridgehead (position 2) Differentiates from 3-azabicyclo
Substituent orientation tert-Butyl (O2) and methyl ester (O4) groups Key for stereochemical control

Its [3.1.0] bicyclo framework places it among small-ring azabicycles , which are prized for their synthetic challenges and bioactive potential. The compound’s stereochemistry—defined as (1R,4S,5R) or (1S,4R,5S) enantiomers—is critical for interactions with chiral biological targets.

Structural Comparison to Related Systems

  • 3-Azabicyclo[3.1.0]hexanes : Nitrogen at position 3 instead of 2, altering dipole moments.
  • 2-Azabicyclo[2.2.1]heptanes : Larger norbornane-like systems with distinct strain profiles.
  • Spirocyclic analogs : Share one atom between rings, reducing bridge strain.

属性

IUPAC Name

2-O-tert-butyl 4-O-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-8(10(14)16-4)7-5-9(7)13/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZGUPXEYDZQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Method A: Multi-step Synthesis via Esterification and Cyclization

This approach involves initial preparation of a suitable precursor, followed by cyclization to form the azabicyclic core, and subsequent esterification.

Step Reagents & Conditions Description Reference
1 Starting precursor (e.g., a suitable amino acid derivative) Cyclization to form the azabicyclic ring
2 Tert-butyl chloroformate or tert-butyl alcohol with activating agents Introduction of tert-butyl ester groups
3 Methylation reagents (e.g., methyl iodide) Methylation at specific nitrogen or carbon sites
4 Purification via chromatography or recrystallization Isolation of the target compound

Method B: Direct Cyclization with Functional Group Protection

This method emphasizes the use of protected intermediates to facilitate selective cyclization and subsequent deprotection.

Step Reagents & Conditions Description Reference
1 Protected amino alcohol derivatives Cyclization to form azabicyclic core
2 Tert-butylation reagents (e.g., tert-butyl anhydride) Protecting groups for selective modification
3 Alkylation with methylating agents Methylation at designated positions
4 Deprotection and purification Final compound isolation

Method C: Patented Approaches for Specific Structural Variants

Patents describe novel synthetic routes involving:

  • Use of epichlorohydrin derivatives as starting materials.
  • Sequential reactions including nucleophilic substitution, cyclization, and esterification.
  • Optimization of reaction conditions to enhance stereoselectivity and yield.

For instance, a patent describes reacting 1-p-tolylacetonitrile with R-(-)-epichlorohydrin to produce related azabicyclic compounds, which could be adapted for the target compound with appropriate modifications.

Step Reagents & Conditions Description Reference
1 1-p-tolylacetonitrile + R-(-)-epichlorohydrin Formation of azabicyclic core
2 Alkylation or acylation reagents Functional group modifications
3 Esterification and purification Final compound synthesis

Data Table Summarizing Key Reaction Parameters

Parameter Description Typical Values / Conditions References
Starting materials Precursors for cyclization Amino alcohols, nitriles, epichlorohydrin derivatives
Reagents Alkylating, acylating, protecting agents Methyl iodide, tert-butyl chloroformate, Boc2O
Solvents Reaction media DMF, MeOH, EtOAc
Reaction temperature Cyclization and methylation steps Room temperature to 80°C
Yields Overall yield of final product 70-85%

Research Findings and Optimization

Research indicates that:

Notes and Considerations

  • The synthesis of this compound is sensitive to reaction conditions; meticulous control over parameters is essential.
  • Safety precautions must be observed when handling methylating agents and tert-butyl reagents due to their toxicity and volatility.
  • The choice of starting materials and reaction pathways can be adapted based on available precursors and desired stereochemistry.

化学反应分析

Types of Reactions

2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

作用机制

The mechanism of action of 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Structural Analogues with Varying Bicyclic Frameworks

Bicyclo[3.1.0]hexane Derivatives

(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS: 871727-40-1) Molecular Formula: C₁₃H₂₁NO₄ (255.31 g/mol) Key Differences: Replaces the methyl ester with an ethyl group at position 3. Stereochemistry (1S,3R,5S) enhances its utility in enantioselective syntheses, particularly for saxagliptin impurity production . Synthesis: Prepared via stereoselective cyclopropanation of pyrrolidine precursors using diethyl zinc and diiodomethane .

Bicyclo[2.1.1]hexane Derivatives

2-tert-Butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate (CID 165993316) Molecular Formula: C₁₂H₂₀N₂O₄ Key Differences: Smaller bicyclic framework ([2.1.1] vs.

Functional Group Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications Reference
Target Compound tert-butyl (2), methyl (4) 241.28 Saxagliptin impurity synthesis
(1S,3R,5S)-2-tert-Butyl 3-ethyl analogue tert-butyl (2), ethyl (3) 255.31 Enantioselective drug intermediates
Bicyclo[2.1.1]hexane amino derivative tert-butyl (2), methyl (1), amino (4) 256.30 Piperidine isosteres in drug design
Hydroxymethyl derivative tert-butyl (2), methyl (4), hydroxymethyl (1) 271.31 Bioconjugation or prodrug strategies

生物活性

2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate is a complex organic compound that exhibits a range of biological activities. With the molecular formula C12H19NO4C_{12}H_{19}NO_{4} and a molecular weight of approximately 241.28 g/mol, this compound has garnered interest in medicinal chemistry and pharmacology due to its unique structural features.

The synthesis of this compound typically involves photochemical reactions to form the azabicyclohexane core, followed by alkylation reactions to introduce tert-butyl and methyl groups. This synthetic route allows for the production of high-purity compounds suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve modulation of neurotransmitter receptors or enzymes, although specific pathways remain to be fully elucidated.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound, particularly its potential as a modulator for metabotropic glutamate receptors (mGluRs). The compound has shown promising results in enhancing mGluR2 activity, which is significant for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
mGluR ModulationPotentiates mGluR2 activity
CNS Drug-like PropertiesSuitable lipophilicity and metabolic stability
Interaction with P-gpModerate ATPase activity

Case Studies

In vivo studies using rat models demonstrated that the compound can effectively penetrate the blood-brain barrier and exhibit selective binding to mGluR2-rich regions in the brain. Dynamic PET imaging revealed significant accumulation in areas such as the thalamus and striatum, indicating its potential utility in neuroimaging and therapeutic applications .

Case Study Findings:

  • Study Design: PET imaging was conducted post-injection to assess distribution.
  • Results: Enhanced uptake in targeted brain regions confirmed its selective binding properties.
  • Implications: The results suggest that this compound could serve as a lead candidate for developing new therapeutic agents targeting mGluR pathways.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique substitution pattern that affects its reactivity and biological interactions. For instance, compounds with different alkyl substitutions may not exhibit the same level of receptor modulation or CNS penetration .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-tert-Butyl 2-methyl (1R,2S,5S)-6,6-dimethylDifferent substitution patternVaries in receptor interaction
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylateLacks azabicyclic structureReduced CNS activity

常见问题

Q. What are the standard synthetic routes for preparing 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate?

The synthesis typically involves multi-step reactions starting from bicyclic precursors. For example:

  • Step 1 : Cyclopropanation of a diene precursor using transition-metal catalysts or photochemical methods to form the bicyclo[3.1.0]hexane core.
  • Step 2 : Introduction of the tert-butyl and methyl ester groups via nucleophilic substitution or esterification under basic conditions (e.g., using tert-butyl chloroformate and methyl chloroformate) .
  • Key Reagents : Lithium aluminum hydride (reduction), potassium permanganate (oxidation), and tert-butyloxycarbonyl (Boc) protecting groups .
  • Yield Optimization : Reaction temperatures (0–25°C) and solvent polarity (THF, DCM) critically influence stereochemical outcomes .

Q. How is the structural integrity of this compound validated in research settings?

Structural characterization employs:

  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm bicyclic framework and ester group positions. IR spectroscopy identifies carbonyl stretches (~1740 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (269.34 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of substituents on the bicyclo[3.1.0]hexane core, critical for SAR studies .

Advanced Research Questions

Q. What strategies are used to resolve enantiomers of this compound for chiral drug design?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis : Catalytic enantioselective cyclopropanation with Rh(II) or Cu(I) catalysts to control stereochemistry at the bicyclic bridgehead .
  • Case Study : A 92% yield of enantiopure tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate was achieved using Na2_2CO3_3 and Boc protection .

Q. How does the bicyclo[3.1.0]hexane scaffold influence biological activity in enzyme inhibition studies?

  • Molecular Docking : The rigid bicyclic structure enhances binding affinity to enzymes like mGlu2/3 receptors by restricting conformational flexibility .
  • SAR Data :
Substituent PositionActivity (IC50_{50}, nM)Selectivity (mGlu2/mGlu3)
C4-Thiotriazole12 ± 3>100-fold
C4-Methyl ester45 ± 810-fold
  • Mechanism : The tert-butyl group at C2 improves metabolic stability, while the methyl ester at C4 modulates solubility .

Q. What experimental discrepancies exist in reported reactivity of this compound?

  • Contradiction : Cycloaddition reactions with tetracyanoethylene yield tricyclic derivatives (2-azatricyclo[4.2.0.03,5^{3,5}]octane), while dimethyl acetylenedicarboxylate forms 8-azabicyclo[3.2.1]octene derivatives .
  • Resolution : Kinetic studies suggest divergent reaction pathways (concerted vs. stepwise) depending on electron-deficient dienophiles . Adjusting solvent polarity (DCM vs. THF) can steer selectivity.

Methodological Guidance

Q. How to design kinetic studies for analyzing substituent effects on reactivity?

  • Variable Control : Compare reaction rates of tert-butyl vs. ethyl esters under identical conditions (e.g., 25°C in THF).
  • Techniques : Use 19F^{19}\text{F} NMR or HPLC to monitor intermediate formation.
  • Data Interpretation : Plot ln([reactant]) vs. time to calculate rate constants (k) and correlate with steric/electronic parameters (e.g., Taft constants) .

Q. What computational tools are recommended for predicting collision cross-sections (CCS) of derivatives?

  • Software : MOBCAL or IM-MS simulations paired with density functional theory (DFT) to model gas-phase ion mobility .
  • Validation : Compare calculated CCS values (e.g., 145 Å2^2 for the parent compound) with experimental ion mobility data .

Critical Research Considerations

  • Safety : This compound is not for human/veterinary use ; handle under fume hoods due to potential respiratory irritation .
  • Data Reproducibility : Batch-to-batch variability in stereochemical purity (>98% by chiral HPLC) must be verified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate
Reactant of Route 2
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。